molecular formula C14H25N3O2S B6010022 4-(2-Methylpropyl)-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one

4-(2-Methylpropyl)-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one

Cat. No.: B6010022
M. Wt: 299.43 g/mol
InChI Key: HWIVZFKOODQTBN-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the 2-Methylpropyl Group: This step may involve alkylation reactions using alkyl halides.

    Attachment of the 2-oxo-2-thiomorpholin-4-ylethyl Group: This can be done through nucleophilic substitution reactions or via amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Other compounds in this class include 1-(2-methylpropyl)piperazine and 1-(2-oxo-2-thiomorpholin-4-ylethyl)piperazine.

    Thiomorpholine Derivatives: Compounds such as 2-oxo-2-thiomorpholine and its analogs.

Uniqueness

4-(2-Methylpropyl)-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(2-methylpropyl)-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2S/c1-11(2)10-17-4-3-15-14(19)12(17)9-13(18)16-5-7-20-8-6-16/h11-12H,3-10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIVZFKOODQTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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